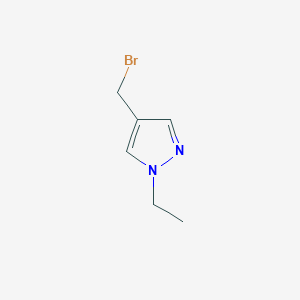
3-Hydroxy-2-methylphenylpropanoic acid
Vue d'ensemble
Description
3-Hydroxy-2-methylphenylpropanoic acid, also known as HMPPA, is a chemical compound that belongs to the family of phenylpropanoids. It is a colorless crystalline solid that is soluble in water and has a melting point of 140-142°C. HMPPA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylphenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various fungi and bacteria by interfering with their metabolic processes. In cancer cells, 3-Hydroxy-2-methylphenylpropanoic acid has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
3-Hydroxy-2-methylphenylpropanoic acid has been found to have various biochemical and physiological effects. In animals, it has been shown to reduce inflammation and pain. It has also been found to have antioxidant properties and can protect against oxidative stress. In plants, 3-Hydroxy-2-methylphenylpropanoic acid has been found to enhance photosynthesis and increase the accumulation of various metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-2-methylphenylpropanoic acid in lab experiments include its high purity and yield, as well as its wide range of potential applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-Hydroxy-2-methylphenylpropanoic acid. One direction is to further investigate its potential applications in medicine, such as its use as an antitumor agent. Another direction is to explore its potential applications in agriculture, such as its use as a plant growth-promoting agent. Additionally, further studies are needed to fully understand its mechanism of action and to develop safer and more effective derivatives of 3-Hydroxy-2-methylphenylpropanoic acid.
Applications De Recherche Scientifique
3-Hydroxy-2-methylphenylpropanoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antifungal, antibacterial, and antitumor properties. It has also been shown to have anti-inflammatory and analgesic effects. In agriculture, 3-Hydroxy-2-methylphenylpropanoic acid has been found to have plant growth-promoting effects and can enhance the resistance of plants to various stresses. In industry, 3-Hydroxy-2-methylphenylpropanoic acid can be used as a building block for the synthesis of various chemicals and materials.
Propriétés
IUPAC Name |
2-(3-hydroxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-8(7(2)10(12)13)4-3-5-9(6)11/h3-5,7,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRLQAJTOMOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B3242406.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/no-structure.png)


![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)


![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)

